molecular formula C24H40N7O17P3S B12365784 Propionyl CoA

Propionyl CoA

Cat. No.: B12365784
M. Wt: 823.6 g/mol
InChI Key: QAQREVBBADEHPA-BVVVWWABSA-N
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Description

Propionyl Coenzyme A is a coenzyme A derivative of propionic acid. It plays a crucial role in the metabolism of odd-chain fatty acids, certain amino acids, and cholesterol. This compound is involved in various biochemical pathways and is essential for the proper functioning of cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionyl Coenzyme A can be synthesized through several pathways. One common method involves the catabolism of specific amino acids such as valine, isoleucine, and methionine. Another pathway includes the oxidation of odd-chain fatty acids . The synthesis typically involves the use of biotin-dependent enzymes like propionyl-CoA carboxylase, which catalyzes the carboxylation of propionyl Coenzyme A to form methylmalonyl Coenzyme A .

Industrial Production Methods

In industrial settings, propionyl Coenzyme A is produced through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the synthesis of propionyl Coenzyme A. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Propionyl Coenzyme A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include methylmalonyl Coenzyme A and succinyl Coenzyme A, which are intermediates in the tricarboxylic acid cycle .

Mechanism of Action

Propionyl Coenzyme A exerts its effects through several biochemical pathways. In mammals, it is converted to methylmalonyl Coenzyme A by propionyl-CoA carboxylase, a biotin-dependent enzyme. This product is then converted to succinyl Coenzyme A by methylmalonyl-CoA mutase, which enters the tricarboxylic acid cycle . The molecular targets include enzymes involved in fatty acid and amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionyl Coenzyme A is unique due to its involvement in the metabolism of odd-chain fatty acids and certain amino acids. Unlike acetyl Coenzyme A and malonyl Coenzyme A, which are primarily involved in energy production and fatty acid synthesis, propionyl Coenzyme A is crucial for the metabolism of specific amino acids and the detoxification of propionic acid .

Properties

Molecular Formula

C24H40N7O17P3S

Molecular Weight

823.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate

InChI

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17+,18?,19+,23-/m1/s1

InChI Key

QAQREVBBADEHPA-BVVVWWABSA-N

Isomeric SMILES

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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